Potassium (2-bromothiazol-5-yl)trifluoroborate
Description
Potassium (2-bromothiazol-5-yl)trifluoroborate is a potassium organotrifluoroborate salt featuring a 2-bromo-substituted thiazole ring. This compound is part of a broader class of trifluoroborate salts known for their enhanced stability compared to boronic acids, making them valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . The bromothiazole moiety introduces both electron-withdrawing and steric effects, influencing reactivity and selectivity in synthetic applications.
Properties
IUPAC Name |
potassium;(2-bromo-1,3-thiazol-5-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBBrF3NS.K/c5-3-9-1-2(10-3)4(6,7)8;/h1H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPTTXQFFIHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBBrF3KNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674903 | |
| Record name | Potassium (2-bromo-1,3-thiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-69-5 | |
| Record name | Potassium (2-bromo-1,3-thiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 2-BROMOTHIAZOLE-5-TRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Boronic Acid/Boronate Ester Intermediate
- Starting Material: The 2-bromothiazol-5-yl moiety is typically introduced via halogenation of thiazole derivatives or direct lithiation/borylation of the corresponding thiazole ring.
- Borylation: A common method is the Miyaura borylation, where 2-bromothiazole undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to yield the corresponding pinacolboronate ester.
- Isolation: The boronate ester or boronic acid intermediate is isolated by standard aqueous workup and purification techniques such as column chromatography or crystallization.
Conversion to Potassium Trifluoroborate Salt
- The boronic acid or boronate ester is reacted with potassium hydrogen difluoride (KHF2) in a suitable solvent system (commonly aqueous or mixed aqueous-organic solvents).
- The reaction proceeds at room temperature with stirring over several hours, converting the boronate to the corresponding potassium trifluoroborate salt.
- The product is isolated by filtration after precipitation, washing with diethyl ether or acetone to remove impurities, and drying under vacuum.
Experimental Procedure and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 2-bromothiazole + bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (e.g., dioxane) | Miyaura borylation at 80–100 °C under inert atmosphere; yields boronate ester intermediate |
| 2 | Boronate ester + KHF2 (2.5–4 equiv), water, ether or acetone solvent | Stir at room temperature 1–3 hours; slow addition of water improves conversion; precipitation of trifluoroborate salt follows |
| 3 | Filtration, washing with diethyl ether/acetone | Removes disiloxane and other byproducts; ensures high purity |
| 4 | Drying under vacuum | Yields crystalline this compound |
Research Findings and Optimization Insights
- Yield and Purity: The conversion from boronate ester to trifluoroborate salt typically proceeds in high yield (often >80–90%) with crystalline products that are stable and easy to handle.
- Reaction Enhancements: Use of fluoride sources (KHF2) instead of traditional alkali bases enhances the efficiency of trifluoroborate formation and stabilizes sensitive heterocyclic moieties such as thiazoles.
- Purification: The presence of disiloxane byproducts from boronic acid formation can be effectively removed by trituration with ether, simplifying purification and improving product quality.
- Mechanistic Considerations: The trifluoroborate formation involves nucleophilic attack of fluoride on boron centers, with water playing a key role in hydrolysis and salt precipitation steps.
Comparative Data Table: Preparation of Potassium Organotrifluoroborates from Boronate Esters
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Boronate ester equivalents | 1 equiv | Starting material |
| KHF2 equivalents | 2.25–4 equiv | Excess ensures complete conversion |
| Solvent | Ether, acetone, water mixtures | Facilitates precipitation and purification |
| Temperature | Room temperature (23–25 °C) | Mild conditions preserve sensitive groups |
| Reaction time | 1–3 hours | Sufficient for full conversion |
| Product isolation | Filtration and washing | Removes impurities and byproducts |
| Yield | 80–95% | High yields typical for well-optimized protocols |
Summary of Key Literature Sources
- Organic Syntheses (2023): Detailed procedure for potassium haloalkyltrifluoroborates via hydroboration of haloalkenes, followed by KHF2 treatment; applicable to bromothiazolyl analogs.
- University of Bristol (2009): General method for converting pinacolboronic esters to potassium trifluoroborates using stoichiometric KHF2; quantitative yields and robust purification methods described.
- MDPI Catalysts (2016): Insights into fluoride-enhanced trifluoroborate formation and nucleophilic substitution mechanisms relevant to heteroaryl trifluoroborates.
- Journal of Organic Chemistry (2024): Fluoride sources improve Suzuki–Miyaura coupling of trifluoroborates, indicating mild and efficient preparation conditions for sensitive heterocycles.
Chemical Reactions Analysis
Potassium (2-bromothiazol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions, altering the oxidation state of the boron atom.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (2-bromothiazol-5-yl)trifluoroborate is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles such as halides or triflates. The stability of trifluoroborates allows for successful coupling under mild conditions, leading to high yields and selectivity .
Table 1: Comparison of Boron Reagents in Cross-Coupling Reactions
| Reagent Type | Stability | Reactivity | Typical Yield (%) |
|---|---|---|---|
| Boronic Acids | Moderate | High | 60-90 |
| Boronate Esters | Low | Moderate | 50-80 |
| Trifluoroborates | High | High | 70-95 |
Synthesis of Bioactive Compounds
This compound has been utilized in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex molecules makes it valuable in drug discovery and development processes .
Targeted Protein Degradation
Recent studies have explored the use of bifunctional compounds that incorporate this compound for targeted protein degradation via the ubiquitin-proteasome system. These compounds can selectively degrade proteins associated with diseases such as cancer by recruiting E3 ubiquitin ligases, thereby modulating protein levels effectively .
Case Study: PROTAC Development
- Objective : Develop a PROTAC using this compound.
- Outcome : Enhanced degradation of target proteins involved in cancer pathways, demonstrating significant therapeutic potential.
Antiviral Applications
The compound has shown promise in antiviral research, particularly against drug-resistant strains of influenza viruses. By modulating the activity of viral proteins, it can inhibit viral replication and provide a new avenue for treatment strategies against resistant viral strains .
Mechanism of Action
The mechanism by which Potassium (2-bromothiazol-5-yl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the trifluoroborate group.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of potassium (2-bromothiazol-5-yl)trifluoroborate, highlighting substituent effects on properties and reactivity:
Key Observations:
- Electron-Withdrawing Groups : Halogens (Br, Cl, F) enhance stability and direct reactivity in cross-couplings. For example, potassium (2-chloropyrimidin-5-yl)trifluoroborate exhibits high thermal stability (m.p. 282–286°C) due to its chloro-pyrimidine group .
- Functionalized Moieties : Aldehyde-containing derivatives (e.g., 5-formylthiophene) enable further functionalization, such as condensation reactions, but may require inert conditions to prevent oxidation .
- Steric Effects : Bulky substituents (e.g., bromothiazole) can slow reaction kinetics but improve selectivity in couplings .
Reactivity in Cross-Coupling Reactions
Trifluoroborate salts are widely used in Suzuki-Miyaura couplings. However, their reactivity varies with substituents:
- Potassium Ethenyl Trifluoroborate : Reacts with 2-chloro-5-trifluoromethoxypyrazine to form ethenylpyrazines, but solvent choice (e.g., i-PrOH vs. DMF) critically affects product distribution .
- Heteroaryl Derivatives : Bromothiazole and chloropyrimidine derivatives exhibit slower coupling kinetics compared to phenyl analogs due to electron-withdrawing effects, necessitating optimized catalysts (e.g., PdCl₂(PPh₃)₂) .
- Aldehyde-Functionalized Salts : Require mild conditions to preserve the aldehyde group during coupling, limiting their use in harsh reaction environments .
Stability and Handling
- General Stability : Trifluoroborates are more stable than boronic acids due to their tetracoordinate boron, reducing protodeboronation and oxidation risks .
- Substituent-Specific Stability :
- Synthetic Challenges : Separation of trifluoroborates from byproducts like potassium hydroxide remains a common issue, addressed via methods such as neutralization with organic acids (e.g., L-(+)-tartaric acid) .
Biological Activity
Potassium (2-bromothiazol-5-yl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : K[C_4H_3BrF_3N_2S]
- Molecular Weight : 256.03 g/mol
- SMILES Notation : K[F(B(F)(F)C1=C(N=C(S1)C=C)Br)]
This compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds containing thiazole moieties often target kinases or proteases that are crucial for tumor growth and metastasis.
- DNA Binding : Preliminary studies suggest that this compound may interact with DNA, potentially stabilizing certain structures or inhibiting transcription factors that regulate gene expression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
This compound has shown promising results against various microbial strains:
- Bacterial Inhibition : It exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and protein translation.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- In Vivo Studies : An animal model study demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
- Combination Therapy : A recent study explored the effects of combining this compound with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It is metabolized primarily in the liver, with cytochrome P450 enzymes playing a significant role.
- Toxicity Profile : Preliminary toxicity studies indicate that while the compound is generally well-tolerated at therapeutic doses, further studies are needed to assess long-term safety.
Q & A
Q. What are the established synthetic routes for preparing Potassium (2-bromothiazol-5-yl)trifluoroborate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves two primary routes:
- Route 1: Reaction of 2-bromothiazol-5-ylboronic acid with potassium hydrogen fluoride (KHF₂) in a polar solvent (e.g., THF or MeOH) under inert conditions. This method parallels the synthesis of analogous trifluoroborates, where boronic acid intermediates are converted to trifluoroborate salts via fluoride exchange .
- Route 2: Halogen displacement reactions, such as SN2 substitution of potassium bromomethyltrifluoroborate with thiazole derivatives. This method requires alkoxide nucleophiles and continuous Soxhlet extraction to isolate the product from inorganic byproducts .
Optimization Tips:
- Use anhydrous solvents and rigorously exclude moisture to prevent hydrolysis.
- Monitor reaction progress via ¹⁹F NMR to detect trifluoroborate formation (δ ~ -135 to -150 ppm).
- Purify via recrystallization from ethanol/water mixtures or column chromatography with silica gel.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Boronic acid + KHF₂ | 70–85 | THF, 0°C to RT, 12 h | |
| SN2 displacement | 60–75 | Alkoxide, THF, reflux, 24 h |
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: This compound serves as a stable, air-tolerant coupling partner for aryl halides. Key steps include:
Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (10:1 v/v) .
Base Optimization: Cs₂CO₃ or K₃PO₄ (3–5 equiv) to facilitate transmetalation and reduce protodeboronation .
Reaction Monitoring: Track boronic acid formation (via ¹¹B NMR) and coupling efficiency (HPLC/MS).
Critical Considerations:
- Aqueous solvent systems enhance stability by suppressing hydrolysis to boronic acids .
- Fluoride ions (from trifluoroborate decomposition) activate palladium catalysts but may require scavengers like MgSO₄ .
Advanced Questions
Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki-Miyaura couplings with trifluoroborates?
Methodological Answer: Trifluoroborates hydrolyze in situ to generate boronic acids (R-B(OH)₂) and fluoride ions. The latter:
- Activate Pd catalysts by displacing halide ligands, accelerating oxidative addition .
- Stabilize boronate intermediates (e.g., [R-BF₃]⁻ → [R-B(OH)F₂]⁻) for efficient transmetalation .
Experimental Validation:
Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Model the transition state of transmetalation using B3LYP/6-311++G(d,p) to assess steric/electronic effects of the 2-bromothiazole group .
- Solvation Studies: MD simulations in THF/water mixtures predict solvation shells and hydrolysis pathways .
Case Study:
- For analogous vinyl trifluoroborates, DFT revealed that electron-withdrawing substituents (e.g., Br) lower the LUMO energy, favoring nucleophilic attack .
Q. How do solvent systems influence competing side reactions like protodeboronation?
Methodological Answer: Protodeboronation (yielding aryl byproducts) is minimized by:
- Solvent Choice: Biphasic THF/water (10:1) reduces acid-catalyzed decomposition vs. toluene/water .
- Base Strength: Weak bases (K₂CO₃) slow hydrolysis, while strong bases (KOH) accelerate protodeboronation .
Data Contradiction Analysis:
Q. What strategies enable stereospecific functionalization using photoredox catalysis?
Methodological Answer: Visible-light-mediated reactions with [Ru(bpy)₃]²⁺ enable radical addition to the thiazole ring:
Radical Generation: Oxidize alkyl/aryl radicals via SET from trifluoroborate.
Stereocontrol: Chiral ligands (e.g., Binap) or polar solvents (MeCN) stabilize transition states .
Example:
- Allyl trifluoroborates undergo anti-Markovnikov addition under blue LED irradiation, yielding β-functionalized thiazoles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
